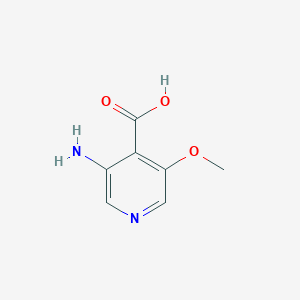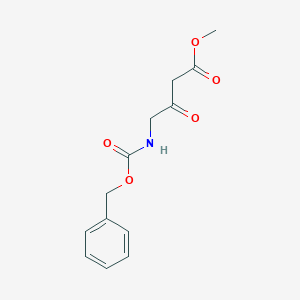
2-(4-Aminocyclohexyl)ethanol
説明
2-(4-Aminocyclohexyl)ethanol is a chemical compound with the empirical formula C8H17NO . It has a molecular weight of 143.23 .
Molecular Structure Analysis
The molecular structure of 2-(4-Aminocyclohexyl)ethanol is represented by the linear formula C8H17NO . The InChI representation is InChI=1S/C8H17NO/c9-8-3-1-7(2-4-8)5-6-10/h7-8,10H,1-6,9H2 .Physical And Chemical Properties Analysis
2-(4-Aminocyclohexyl)ethanol has a molecular weight of 143.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The exact mass is 143.131014166 g/mol and the monoisotopic mass is also 143.131014166 g/mol .科学的研究の応用
Green Synthesis Methods
A study by Kalhor and Safaei‐Ghomi (2015) highlights a green synthesis method for 2-aminocyclohex-1-ene-1-carboxylic esters, using FeCl3/SiO2 nanoparticles in ethanol. This method emphasizes high yields, short reaction times, and the use of inexpensive, reusable catalysts, underscoring its environmental friendliness and efficiency in organic synthesis Sima Kalhor, J. Safaei‐Ghomi, 2015.
Pharmaceutical Intermediates
The work by Zhang Wei-xing (2013) on the synthesis process for 2-(4-aminophenyl) ethanol, a key intermediate in cardiovascular drugs, demonstrates the compound's significance in drug development. The process achieves high purity and yield, indicating the role of similar structures in pharmaceutical manufacturing Zhang Wei-xing, 2013.
Conductance and Complexation Studies
El-Dossoki (2008) investigated the complexation of 2-amino cyclohexane thiophene derivatives with metal cations in ethanol-water mixtures. The study provides insights into the thermodynamics of metal-ligand interactions and the influence of solvent composition on complex stability. This research could inform the design of new materials and catalysts F. El-Dossoki, 2008.
Extraction and Separation Technologies
A study by Wang et al. (2010) explored the extraction efficiency of antibiotics using ethanol-based aqueous two-phase systems. The findings contribute to the development of novel separation techniques, particularly for small molecular compounds in pharmaceutical industries Yun Wang, Juan Han, Xiaohui Xu, Shiping Hu, Yongsheng Yan, 2010.
Ligand Synthesis for Asymmetric Catalysis
López‐Ram‐de‐Viu et al. (2022) described the synthesis and resolution of a vicinal amino alcohol with axial chirality, highlighting its application in creating novel bisoxazoline ligands. This work underscores the compound's relevance in asymmetric synthesis, offering pathways to enantiomerically pure products P. López‐Ram‐de‐Viu, J. Gálvez, M. D. Díaz-de-Villegas, 2022.
Novel Protective Groups for Peptide Synthesis
Verhart and Tesser (2010) introduced new amino-protective groups derived from 2-(methylsulphonyl)ethanol, offering improved stability and labile properties in alkaline conditions for peptide synthesis. This advancement facilitates more efficient and selective synthesis processes in biochemistry C. G. J. Verhart, G. I. Tesser, 2010.
CO2 Absorption Solvent Studies
Research by Dixit and Mollekopf (2014) on diglycolamine (DGA), a CO2 absorption solvent, assesses its efficacy in treating various gases. Their study on ethanol as a medium for solvent evaluation contributes to environmental science by improving gas treatment processes O. Dixit, N. Mollekopf, 2014.
Safety and Hazards
作用機序
Target of Action
This compound is provided to early discovery researchers as part of a collection of unique chemicals
Mode of Action
It’s known that the compound can be used in the preparation of dopamine receptor ligand medicaments . Dopamine receptors are a class of G-protein coupled receptors, and abnormalities in this receptor signaling can cause neuropsychiatric disorders .
Biochemical Pathways
It’s known that dopamine receptors, which this compound is used in the preparation of their ligand medicaments, are involved in many neurological processes including movement, cognition, memory, learning, and more .
Result of Action
It’s known that the compound can be used in the preparation of dopamine receptor ligand medicaments, which play a crucial role in many neurological processes .
特性
IUPAC Name |
2-(4-aminocyclohexyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-8-3-1-7(2-4-8)5-6-10/h7-8,10H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKSLYGRARRUJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10612219 | |
| Record name | 2-(4-Aminocyclohexyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10612219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminocyclohexyl)ethanol | |
CAS RN |
857831-26-6 | |
| Record name | 2-(4-Aminocyclohexyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10612219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminocyclohexaneethanol (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



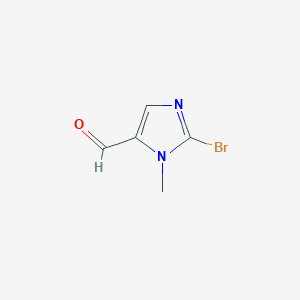

![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B113032.png)
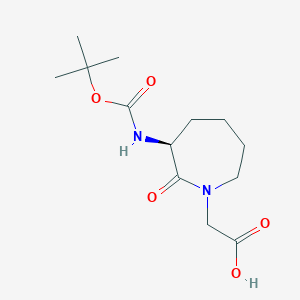
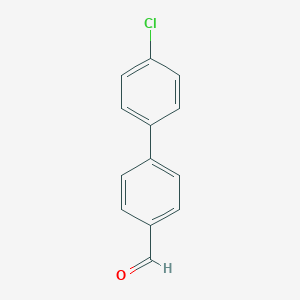
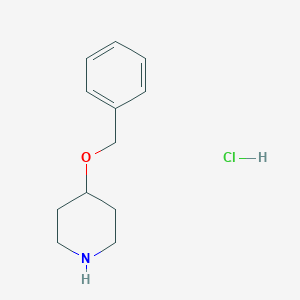
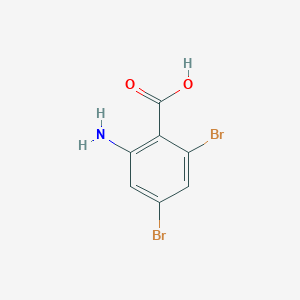
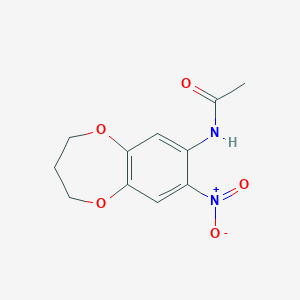
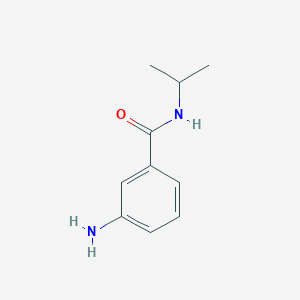
![5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole](/img/structure/B113055.png)

